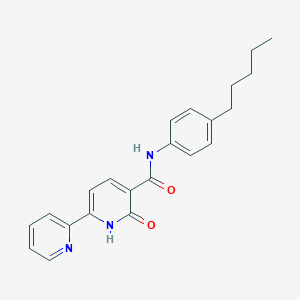
2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide, also known as PP-13, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PP-13 belongs to the class of pyridinecarboxamide derivatives and has been found to exhibit potent biological activity against various diseases.
Mécanisme D'action
The mechanism of action of 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer therapy.
Biochemical and Physiological Effects
2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide has been shown to exhibit potent biological activity in vitro and in vivo. It has been found to inhibit cancer cell growth and induce apoptosis in cancer cells. 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide has also been found to exhibit anti-inflammatory activity, making it a potential treatment for inflammatory diseases. In addition, 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide has been found to exhibit low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide is its relatively simple synthesis process, which makes it easily accessible for laboratory experiments. 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide has also been found to exhibit low toxicity in animal models, making it a safe candidate for further development as a therapeutic agent. However, one of the limitations of 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide is its limited solubility in water, which may affect its bioavailability and therapeutic efficacy.
Orientations Futures
There are several future directions for 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide research. One potential direction is to investigate its effectiveness in combination with other anticancer or anti-inflammatory agents. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative diseases or infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide and to optimize its therapeutic efficacy.
Méthodes De Synthèse
2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide can be synthesized using a multistep reaction process. The starting material for the synthesis is 4-pentylbenzoyl chloride, which is reacted with 2-aminopyridine to form 2-(4-pentylphenyl)pyridin-3-amine. This intermediate is then reacted with 2-pyridinecarboxylic acid to form 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide has also been found to exhibit anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-3-4-7-16-9-11-17(12-10-16)24-21(26)18-13-14-20(25-22(18)27)19-8-5-6-15-23-19/h5-6,8-15H,2-4,7H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJCGMCFGUSXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(NC2=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2S)-2-(3-ethoxypiperidine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532142.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide](/img/structure/B7532147.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B7532167.png)
![2-cyclopropyl-3-oxo-N-[2-oxo-2-(1-phenylethylamino)ethyl]-1H-isoindole-1-carboxamide](/img/structure/B7532173.png)

![4-[[[4-(4-Methoxyphenyl)oxan-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7532181.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B7532187.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7532192.png)


![2-[[5-(2,4-Dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7532211.png)
![N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7532222.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7532236.png)